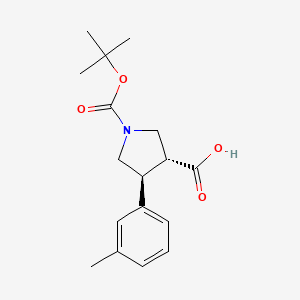

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13390062

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO4 |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | (3R,4S)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |

| Standard InChI Key | ITBNRQXFHZCACB-KGLIPLIRSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |

| SMILES | CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3R,4S)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.4 g/mol. The stereochemistry at the 3rd and 4th positions of the pyrrolidine ring is defined as R and S, respectively, which influences its biological activity and synthetic utility.

Structural Characterization

The compound features a pyrrolidine ring substituted with:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic steps.

-

A meta-tolyl group (3-methylphenyl) at the 4-position, contributing to hydrophobic interactions in biological systems.

-

A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.

The isomeric SMILES string CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C confirms the relative configuration of the chiral centers.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 305.4 g/mol | |

| Molecular Formula | C₁₇H₂₃NO₄ | |

| XLogP3-AA (Lipophilicity) | 3.2 (Predicted) | |

| Hydrogen Bond Donors | 1 (COOH group) | |

| Hydrogen Bond Acceptors | 4 (2 carbonyls, 1 ether, 1 COOH) |

Synthesis and Purification

Synthetic Routes

The synthesis typically involves multistep protection-deprotection strategies. A representative protocol from VulcanChem (VC13390062) outlines:

-

Boc Protection: Reaction of (3R,4S)-4-(m-tolyl)pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

-

Purification: Column chromatography using silica gel and a gradient elution system (hexane/ethyl acetate) achieves >95% purity.

Optimization Challenges

-

Steric Hindrance: The bulky Boc group necessitates low-temperature reactions (-20°C to 0°C) to minimize side reactions .

-

Racemization Risk: The carboxylic acid moiety requires mild acidic conditions during deprotection to preserve stereochemistry.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, 0°C, 12h | 85–92% |

| Workup | NaHCO₃ wash, rotary evaporation | - |

| Purification | Silica gel, hexane/EtOAc (7:3) | 90% |

Research Advancements and Future Directions

Computational Studies

Molecular docking simulations (PDB: 3SUD) reveal that the carboxylic acid group forms hydrogen bonds with Asp168 and Arg123 of HCV NS3/4A protease, while the meta-tolyl group occupies a hydrophobic cleft . These insights guide the design of second-generation analogs with fluorinated aryl groups to enhance binding affinity .

Synthetic Biology Applications

The Boc-protected amine serves as a handle for solid-phase peptide synthesis (SPPS), enabling incorporation into larger peptidomimetics. Recent work explores its use in macrocyclic inhibitors of viral entry proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume